molecular formula C11H20N2 B14865612 N1,N2-dicyclopropylcyclopentane-1,2-diamine

N1,N2-dicyclopropylcyclopentane-1,2-diamine

Cat. No.: B14865612
M. Wt: 180.29 g/mol
InChI Key: ZFEYIIUFPOQNRU-UHFFFAOYSA-N
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Description

N1,N2-dicyclopropylcyclopentane-1,2-diamine is an organic compound characterized by its unique structure, which includes cyclopropyl and cyclopentane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N2-dicyclopropylcyclopentane-1,2-diamine typically involves the cycloaddition of cyclopropylamines with cyclopentane derivatives. One common method is the organophotoredox-catalyzed [3 + 2] cycloaddition, which uses a dual catalyst system comprising Eosin Y and Binol-derived phosphoric acid with triethylamine as an additive . This method ensures high diastereoselectivity and yields the desired compound efficiently.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N1,N2-dicyclopropylcyclopentane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: The major products are typically cyclopentane derivatives with oxidized amino groups.

    Reduction: The major products are cyclopentane derivatives with reduced amino groups.

    Substitution: The major products depend on the substituent introduced, such as alkylated or acylated cyclopentane derivatives.

Scientific Research Applications

N1,N2-dicyclopropylcyclopentane-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N2-dicyclopropylcyclopentane-1,2-diamine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N2-dicyclopropylcyclopentane-1,2-diamine is unique due to its combination of cyclopropyl and cyclopentane rings, which confer distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications and research contexts.

Properties

Molecular Formula

C11H20N2

Molecular Weight

180.29 g/mol

IUPAC Name

1-N,2-N-dicyclopropylcyclopentane-1,2-diamine

InChI

InChI=1S/C11H20N2/c1-2-10(12-8-4-5-8)11(3-1)13-9-6-7-9/h8-13H,1-7H2

InChI Key

ZFEYIIUFPOQNRU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)NC2CC2)NC3CC3

Origin of Product

United States

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